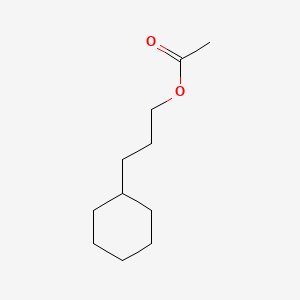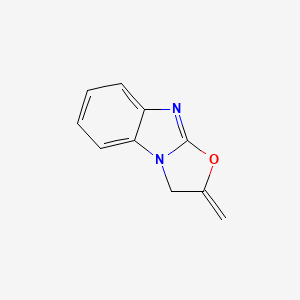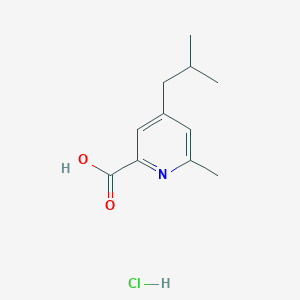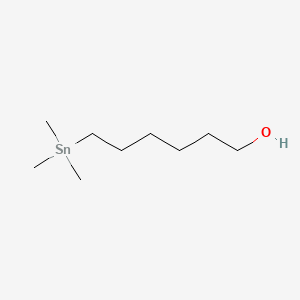
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is an organic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.1 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate typically involves the bromination of 8-methoxyquinazoline-6-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow processes and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.
Oxidation: Formation of quinazoline-6,8-dione derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
科学的研究の応用
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Potential use in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-fluoro-8-methoxyquinazoline-6-carboxylate
- Methyl 2-iodo-8-methoxyquinazoline-6-carboxylate
Uniqueness
Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine can result in different binding affinities and selectivities, making this compound particularly interesting for drug design and material science .
特性
分子式 |
C11H9BrN2O3 |
|---|---|
分子量 |
297.10 g/mol |
IUPAC名 |
methyl 2-bromo-8-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3 |
InChIキー |
MKAUHQHDMZHJIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)









![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
